

# An In-depth Technical Guide to (S)- $\alpha$ -Ethyl-3-methoxybenzenemethanol

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## Compound of Interest

Compound Name: (S)-1-(3-Methoxyphenyl)-1-propanol

CAS No.: 134677-28-4

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## Abstract

This technical guide provides a comprehensive overview of (S)- $\alpha$ -ethyl-3-methoxybenzenemethanol, a chiral aromatic alcohol with potential applications in asymmetric synthesis and as a building block for pharmacologically active molecules. This document details the compound's chemical structure and physicochemical properties, outlines a robust protocol for its enantioselective synthesis via catalytic reduction, describes its expected spectroscopic characteristics for analytical confirmation, and discusses its potential utility in research and development. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

## Introduction and Compound Identity

(S)- $\alpha$ -ethyl-3-methoxybenzenemethanol, systematically named (S)-1-(3-methoxyphenyl)propan-1-ol, is a chiral secondary alcohol. The presence of a stereocenter at the carbinol carbon (C1) makes it a valuable intermediate in the synthesis of enantiomerically pure compounds, where specific stereochemistry is often crucial for biological activity. Its

structure features a benzene ring substituted with a methoxy group at the meta-position and a 1-hydroxypropyl side chain. The precursor ketone, 3'-methoxypropiophenone, is a known intermediate in the synthesis of pharmaceutical compounds such as Tapentadol, highlighting the potential relevance of its derivatives.[1][2] This guide will focus on the synthesis, characterization, and properties of the (S)-enantiomer.

## Chemical Structure

The structure consists of a central chiral carbon bonded to a hydroxyl group, a hydrogen atom, an ethyl group, and a 3-methoxyphenyl group.

Caption: 2D Structure of (S)-1-(3-methoxyphenyl)propan-1-ol.

## Physicochemical and Computed Properties

While experimental physical data such as melting and boiling points for (S)-1-(3-methoxyphenyl)propan-1-ol are not extensively reported in the literature, its fundamental properties can be defined by its molecular formula and weight. Additionally, computational models provide valuable estimates for properties relevant to drug development and reaction chemistry.[3]

Property	Value	Source
IUPAC Name	(1S)-1-(3-methoxyphenyl)propan-1-ol	IUPAC Nomenclature
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	PubChem[3]
Molecular Weight	166.22 g/mol	PubChem[3]
Exact Mass	166.099379685 Da	PubChem[3]
CAS Number	52956-27-1 (Racemate)	PubChem[3]
Topological Polar Surface Area	29.5 Å <sup>2</sup>	PubChem (Computed)[3]
XLogP3	2.3	PubChem (Computed)[3]
Hydrogen Bond Donor Count	1	PubChem (Computed)[3]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[3]
Rotatable Bond Count	3	PubChem (Computed)[3]

## Enantioselective Synthesis

The most reliable and widely adopted method for preparing enantiomerically enriched secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone.[4] For the synthesis of (S)-1-(3-methoxyphenyl)propan-1-ol, the logical precursor is 3'-methoxypropiophenone. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary method, utilizing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[5][6]

## Starting Material: 3'-Methoxypropiophenone

The starting ketone can be synthesized via a Grignard reaction between 3-methoxyphenylmagnesium bromide and propionitrile, followed by acidic hydrolysis.[2]

## Protocol: Asymmetric CBS Reduction of 3'-Methoxypropiophenone

This protocol describes a representative procedure for the synthesis of the target (S)-alcohol with high enantiomeric excess (ee). The (S)-CBS catalyst directs the hydride to the Re face of the ketone, yielding the (S)-alcohol.[7][8]

#### Materials and Reagents:

- 3'-Methoxypropiophenone
- (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][9][10]oxazaborole ((S)-Me-CBS catalyst), 1 M solution in toluene
- Borane-dimethyl sulfide complex ( $\text{BH}_3 \cdot \text{SMe}_2$ ) or Borane-THF complex ( $\text{BH}_3 \cdot \text{THF}$ ), ~1 M solution in THF
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl Acetate
- Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)

#### Step-by-Step Procedure:

- **Reaction Setup:** Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with (S)-Me-CBS catalyst (0.05 - 0.10 equivalents).
- **Solvent Addition:** Add anhydrous THF to the flask. Cool the solution to 0 °C using an ice bath.

- **Borane Addition:** Slowly add the borane solution ( $\text{BH}_3 \cdot \text{SMe}_2$  or  $\text{BH}_3 \cdot \text{THF}$ , ~1.0 equivalent) dropwise to the catalyst solution, maintaining the temperature between 0 and 5 °C. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[8]
- **Substrate Addition:** Dissolve 3'-methoxypropiophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Monitoring:** Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-4 hours).
- **Quenching:** Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane. Allow the mixture to warm to room temperature.
- **Work-up:** Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- **Purification:** Combine the organic layers and wash sequentially with water, saturated  $\text{NaHCO}_3$  solution, and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- **Final Product:** Purify the crude product by flash column chromatography on silica gel to yield (S)-1-(3-methoxyphenyl)propan-1-ol as a pure compound.



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Caption: Workflow for the CBS reduction of 3'-methoxypropiophenone.

# Analytical Characterization and Spectroscopic Profile

Confirmation of the structure and purity of the synthesized (S)-1-(3-methoxyphenyl)propan-1-ol requires a suite of analytical techniques. Below is the predicted spectroscopic data based on the compound's structure and established principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (predicted,  $\text{CDCl}_3$ , 400 MHz):
  - $\delta$  7.20-7.30 (t, 1H,  $J=8.0$  Hz): Aromatic H at C5.
  - $\delta$  6.80-6.90 (m, 2H): Aromatic H's at C4 and C6.
  - $\delta$  6.75 (s, 1H): Aromatic H at C2.
  - $\delta$  4.55 (t, 1H,  $J=6.5$  Hz): Carbinol proton (-CH(OH)-).
  - $\delta$  3.81 (s, 3H): Methoxy protons (-OCH<sub>3</sub>).
  - $\delta$  2.0-2.5 (br s, 1H): Hydroxyl proton (-OH).
  - $\delta$  1.70-1.85 (m, 2H): Methylene protons (-CH<sub>2</sub>CH<sub>3</sub>).
  - $\delta$  0.90 (t, 3H,  $J=7.4$  Hz): Methyl protons (-CH<sub>2</sub>CH<sub>3</sub>).
- $^{13}\text{C}$  NMR (predicted,  $\text{CDCl}_3$ , 100 MHz):
  - $\delta$  159.8: Aromatic C3 (-C-OCH<sub>3</sub>).
  - $\delta$  145.5: Aromatic C1 (ipso-carbon attached to side chain).
  - $\delta$  129.5: Aromatic C5.
  - $\delta$  118.5: Aromatic C6.
  - $\delta$  113.0: Aromatic C4.

- $\delta$  111.8: Aromatic C2.
- $\delta$  76.0: Carbinol carbon (-CH(OH)-).
- $\delta$  55.2: Methoxy carbon (-OCH<sub>3</sub>).
- $\delta$  31.8: Methylene carbon (-CH<sub>2</sub>CH<sub>3</sub>).
- $\delta$  10.2: Methyl carbon (-CH<sub>2</sub>CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

The FTIR spectrum is expected to show characteristic peaks for the hydroxyl, aromatic, and ether functional groups.

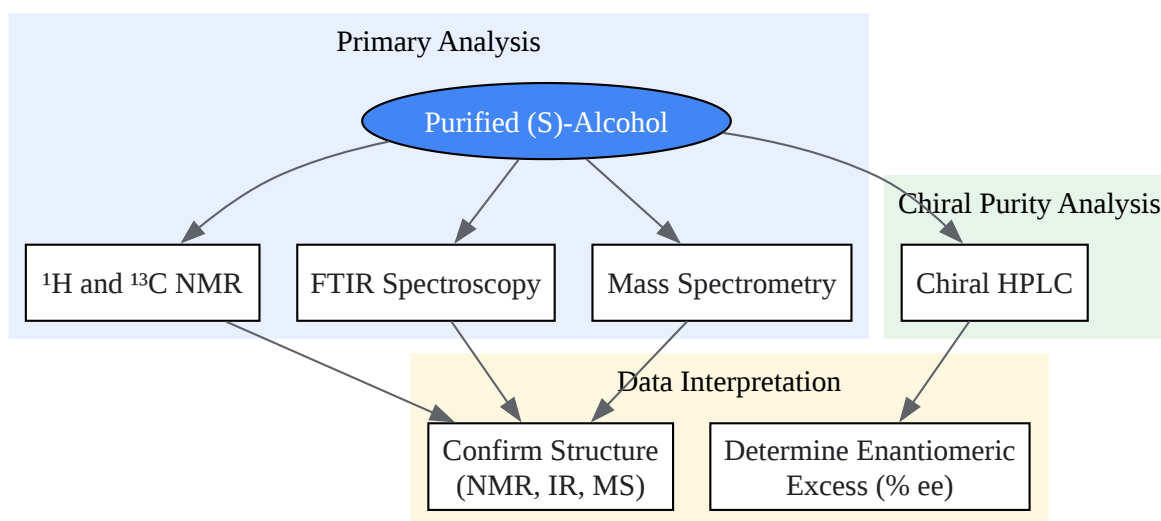
- ~3600-3200 cm<sup>-1</sup> (broad): O-H stretching of the alcohol group.
- ~3100-3000 cm<sup>-1</sup> (sharp): Aromatic C-H stretching.
- ~2960-2850 cm<sup>-1</sup> (medium-strong): Aliphatic C-H stretching of the ethyl group.
- ~1600, 1585, 1490 cm<sup>-1</sup> (strong): C=C aromatic ring stretching vibrations.
- ~1260 cm<sup>-1</sup> (strong): Asymmetric C-O-C stretching of the aryl ether.
- ~1150 cm<sup>-1</sup> (strong): C-O stretching of the secondary alcohol.
- ~1040 cm<sup>-1</sup> (strong): Symmetric C-O-C stretching of the aryl ether.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would provide the molecular weight and key fragmentation patterns useful for structural elucidation.

- m/z 166: Molecular ion (M<sup>+</sup>).
- m/z 148: [M - H<sub>2</sub>O]<sup>+</sup>, loss of water.

- $m/z$  137:  $[M - C_2H_5]^+$ , loss of the ethyl group to form a stable benzylic oxonium ion. This is expected to be a major fragment.
- $m/z$  109:  $[C_7H_9O]^+$ , further fragmentation.
- $m/z$  77:  $[C_6H_5]^+$ , phenyl fragment.



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Caption: Analytical workflow for product characterization.

## Potential Applications and Future Directions

While specific biological activities for (S)-1-(3-methoxyphenyl)propan-1-ol are not widely documented, its structural motifs are present in various biologically active molecules. As a chiral building block, its primary utility lies in its potential for elaboration into more complex, enantiomerically pure targets.

- **Pharmaceutical Synthesis:** Given that the precursor ketone is an intermediate for the analgesic Tapentadol, this chiral alcohol could be investigated for synthesizing novel analogs or other central nervous system agents.

- Asymmetric Catalysis: The hydroxyl group can be used as a directing group or converted into other functionalities, making it a versatile starting point for multi-step synthetic campaigns.
- Materials Science: Chiral alcohols are sometimes used in the development of chiral liquid crystals or as components of chiral polymers.

Future research should focus on exploring the reactivity of this compound and evaluating its biological profile, as well as that of its derivatives, in various therapeutic areas.

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